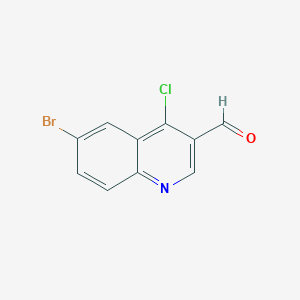

6-Bromo-4-chloroquinoline-3-carbaldehyde

Description

Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry Research

The quinoline scaffold is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a vast array of natural products and synthetic compounds with significant biological activities. nih.govnih.gov This nitrogen-containing heterocyclic system is a fundamental component of numerous approved drugs and clinical candidates. nih.govfrontiersin.org The versatility of the quinoline ring allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects.

The biological activities associated with quinoline derivatives are extensive and well-documented, encompassing:

Anticancer: Quinoline-based compounds have demonstrated the ability to inhibit cancer cell growth, invasion, and migration, as well as induce apoptosis. orientjchem.org

Antibacterial: The quinoline core is central to the activity of several antibacterial agents. nih.govnih.gov

Antimalarial: Historically and currently, quinoline derivatives are cornerstones of antimalarial therapy. biointerfaceresearch.com

Anti-inflammatory: Numerous quinoline derivatives have shown potent anti-inflammatory properties. nih.gov

Antiviral: The scaffold has been incorporated into molecules with significant antiviral efficacy. nih.govorientjchem.org

The structural features of the quinoline ring system, including its aromaticity, planarity, and the presence of a nitrogen atom capable of hydrogen bonding, contribute to its ability to bind to various enzymes and receptors. frontiersin.org Furthermore, the quinoline nucleus can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. frontiersin.orgorientjchem.org This synthetic tractability has made the quinoline scaffold a highly attractive starting point for the design and discovery of new drugs. nih.govnih.gov

Role of Halogenation in Modulating Biological Activity of Quinoline Derivatives

Halogenation is a common and effective strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic profile of lead compounds. The introduction of halogen atoms, such as bromine and chlorine, onto the quinoline scaffold can profoundly influence its properties in several ways:

Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its bioavailability.

Electronic Effects: The electron-withdrawing nature of halogens can alter the electron distribution within the quinoline ring, thereby influencing its reactivity and its interactions with biological targets.

Metabolic Stability: The presence of halogens can block sites of metabolism, leading to an increased half-life of the drug in the body.

Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

The position and nature of the halogen substituent on the quinoline ring are critical determinants of its biological effect. For instance, the substitution pattern can influence the selectivity and potency of the compound. Research on organoruthenium complexes with halogenated 8-hydroxyquinoline (B1678124) ligands has shown that the type and position of the halogen impact the compound's anticancer activity. acs.org

Specific Research Context of Quinoline-3-carbaldehydes

Quinoline-3-carbaldehydes are highly valuable synthetic intermediates due to the reactivity of the aldehyde group at the 3-position. nih.govrsc.orgmdpi.com This functional group serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of more complex molecular architectures. The aldehyde can readily undergo reactions such as:

Condensation reactions: To form imines, hydrazones, and other related derivatives. mdpi.com

Wittig reactions: To introduce carbon-carbon double bonds. mdpi.com

Oxidation and reduction: To yield carboxylic acids and alcohols, respectively.

Cyclization reactions: To construct fused heterocyclic ring systems. mdpi.com

The synthetic utility of quinoline-3-carbaldehydes has been extensively explored, particularly with precursors like 2-chloroquinoline-3-carbaldehyde (B1585622), which provides an additional site for nucleophilic substitution. nih.govrsc.org This dual reactivity allows for the creation of a diverse array of quinoline derivatives with potential applications in materials science and medicinal chemistry. researchgate.net

Rationale for Focused Investigation of 6-Bromo-4-chloroquinoline-3-carbaldehyde

The focused investigation of this compound is predicated on the strategic combination of the structural features discussed in the preceding sections. This particular compound embodies a trifecta of desirable attributes for a synthetic building block in drug discovery:

A Privileged Scaffold: The core quinoline structure provides a well-established foundation with a high probability of biological relevance.

Dual Halogenation: The presence of a bromine atom at the 6-position and a chlorine atom at the 4-position offers distinct advantages. The 4-chloro substituent is particularly susceptible to nucleophilic displacement, providing a key site for molecular diversification. The 6-bromo substituent, on the other hand, modulates the electronic properties and lipophilicity of the molecule and can serve as a handle for cross-coupling reactions.

A Reactive Aldehyde: The carbaldehyde group at the 3-position is a versatile functional group that enables a plethora of chemical transformations, allowing for the facile introduction of various pharmacophores and the construction of complex heterocyclic systems.

The unique arrangement of these functional groups in this compound makes it an exceptionally valuable precursor for the synthesis of novel compounds with potentially enhanced and specific biological activities. The interplay between the electron-withdrawing effects of the halogens and the aldehyde group, combined with the multiple reaction sites, provides a rich platform for the generation of chemical diversity and the exploration of new therapeutic avenues.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-chloroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO/c11-7-1-2-9-8(3-7)10(12)6(5-14)4-13-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSGLHNBLBNADM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446947 | |

| Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201420-31-7 | |

| Record name | 6-Bromo-4-chloro-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201420-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-chloroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The analysis of chemical shifts (δ), signal multiplicity, and coupling constants (J) allows for the assignment of each proton to its position on the quinoline (B57606) ring system.

The aldehyde proton (CHO) appears as a singlet at 10.54 ppm. The proton at position 2 of the quinoline ring (H-2) is observed as a singlet at 9.18 ppm. The protons on the benzene (B151609) portion of the quinoline ring are assigned as follows: H-5 appears as a doublet at 8.57 ppm with a coupling constant of 2.0 Hz, H-7 shows as a doublet of doublets at 8.19 ppm with coupling constants of 8.8 Hz and 2.0 Hz, and H-8 is a doublet at 8.12 ppm with a coupling constant of 8.8 Hz. researchgate.net

Table 1: ¹H NMR Spectral Data for 6-Bromo-4-chloroquinoline-3-carbaldehyde

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| CHO | 10.54 | s (singlet) | - |

| H-2 | 9.18 | s (singlet) | - |

| H-5 | 8.57 | d (doublet) | 2.0 |

| H-7 | 8.19 | dd (doublet of doublets) | 8.8, 2.0 |

Data obtained from DMSO-d₆ solvent. researchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy is essential for identifying the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift provides information about its bonding environment.

Despite extensive searches, specific experimental ¹³C NMR data for this compound could not be located in the available scientific literature or chemical databases. A complete analysis, including the assignment of all ten carbon atoms—from the aldehyde carbon to the carbons of the quinoline core—awaits the publication of this data.

Two-dimensional (2D) NMR experiments are powerful tools for confirming the assignments made from 1D NMR spectra and for establishing the connectivity between atoms.

H,H-COSY (Correlation Spectroscopy) would confirm the coupling relationships between adjacent protons, such as those between H-7 and H-8.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

A comprehensive search of scientific databases did not yield any published 2D NMR data (COSY, HMQC, or HMBC) for this compound. This information is vital for the unambiguous structural confirmation of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, key vibrational modes would include:

The C=O stretching vibration of the aldehyde group, typically a strong band in the IR spectrum around 1680-1700 cm⁻¹.

The aromatic C=C and C=N stretching vibrations of the quinoline ring system, appearing in the 1450-1600 cm⁻¹ region.

The C-H stretching vibrations of the aromatic and aldehyde protons, usually found around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.

The C-Cl and C-Br stretching vibrations, which would appear in the fingerprint region at lower wavenumbers.

However, no specific experimental IR or Raman spectra for this compound have been found in the reviewed literature. Without this data, a definitive assignment of the vibrational modes is not possible.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

The molecular formula of this compound is C₁₀H₅BrClNO. The expected exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

Despite the theoretical predictability, no experimental MS or HRMS data for this compound could be sourced from public databases or scientific articles. This data is essential for confirming the molecular weight and elemental formula of the synthesized compound.

Molecular Weight Determination and Fragmentation Analysis

The molecular weight of this compound has been determined to be 270.51 g/mol . Mass spectrometry analysis of related quinoline derivatives confirms the molecular ion peak, which aligns with their respective molecular formulas. For instance, chalcones synthesized from quinoline-based compounds consistently show a molecular ion peak (M+) in their mass spectra that corresponds to their calculated molecular weight.

While specific fragmentation analysis for this compound is not detailed in the provided results, the characterization of similar and more complex derivatives provides insight. For example, the mass spectrum of 4-(benzyloxy)-6-bromo-2-chloroquinoline-3-carbaldehyde, a related compound, displays a molecular ion peak at m/z = 375 [M]+, which is consistent with its molecular formula of C17H11BrClNO2. This indicates that mass spectrometry is a reliable method for confirming the structure of these types of compounds.

Table 1: Molecular Weight Data for this compound

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| This compound | C10H5BrClNO | 270.51 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Optical Properties

The optical properties of quinoline derivatives are often characterized using UV-Visible spectroscopy. For a series of newly synthesized quinoline-based chalcones, the absorption maxima (λmax) were observed in the range of 250–400 nm.

In a study of a related compound, 4-(benzyloxy)-6-bromo-2-chloroquinoline-3-carbaldehyde, the UV-Vis spectrum was recorded in a chloroform (B151607) solution. The spectrum revealed two distinct absorption bands at λmax = 275 nm and 350 nm. These bands are attributed to π–π* and n–π* electronic transitions, respectively. This suggests that the electronic structure of the quinoline ring system and its substituents dictates the specific wavelengths of absorption.

Table 2: UV-Vis Absorption Data for a Related Quinoline Derivative

| Compound | Solvent | λmax (nm) | Assigned Electronic Transition |

|---|---|---|---|

| 4-(benzyloxy)-6-bromo-2-chloroquinoline-3-carbaldehyde | Chloroform | 275 | π–π* |

| 350 | n–π* |

X-ray Diffraction for Solid-State Structure Determination

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of crystalline solids. While the specific crystal structure of this compound is not available in the provided search results, detailed analyses of closely related compounds offer valuable insights into the expected structural features and intermolecular interactions.

For instance, the crystal structure of 4-(benzyloxy)-6-bromo-2-chloroquinoline-3-carbaldehyde has been determined. This compound crystallizes in the monoclinic space group P21/c. The crystal structure is stabilized by intermolecular C–H⋯O and C–H⋯π interactions.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. For the aforementioned benzyloxy derivative, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H⋯H (45.6%), C⋯H (20.8%), O⋯H (12.4%), Br⋯H (8.2%), and Cl⋯H (6.5%) contacts. A similar analysis of a quinoline-based chalcone (B49325) also highlighted the importance of C–H⋯O and C–H⋯π hydrogen bonds in stabilizing the crystal structure. These findings suggest that weak intermolecular forces play a crucial role in the solid-state arrangement of these quinoline derivatives.

Table 3: Crystallographic Data for a Representative Quinoline Derivative

| Parameter | 4-(benzyloxy)-6-bromo-2-chloroquinoline-3-carbaldehyde |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 12.345(3) |

| c (Å) | 14.567(4) |

| β (°) | 109.87(2) |

Reactivity and Derivatization Strategies for 6 Bromo 4 Chloroquinoline 3 Carbaldehyde

Functional Group Transformations at the Aldehyde Moiety

The aldehyde group at the C-3 position of the quinoline (B57606) ring is a focal point for a variety of functional group transformations, enabling the synthesis of a wide array of derivatives.

The carbonyl group of 6-bromo-4-chloroquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are fundamental in extending the molecular framework and introducing new functionalities.

For instance, the reaction of 2-chloro-6-methoxyquinoline-3-carbaldehyde, a related analog, with phenylhydrazine (B124118) yields the corresponding Schiff base. This intermediate can then undergo intramolecular cyclization to form pyrazolo[3,4-b]quinoline systems. rsc.org Similarly, 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones are valuable precursors for the synthesis of 1H-pyrazolo[4,3-c]quinolines through palladium-catalyzed intramolecular C-N bond formation. researchgate.net

The formation of Schiff bases is also demonstrated by the reaction of 4,6,8-triarylquinoline-3-carbaldehydes with 4-fluoroaniline (B128567) in refluxing dioxane, which produces 4,6,8-triaryl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene derivatives. nih.gov This highlights the general reactivity of the quinoline-3-carbaldehyde moiety in forming C=N bonds.

Table 1: Examples of Hydrazone and Schiff Base Formation with Quinoline-3-carbaldehydes

| Starting Material | Reagent | Product Type | Application/Further Reaction |

|---|---|---|---|

| 4-Chloroquinoline-3-carbaldehyde | Hydrazines | Hydrazone | Synthesis of 1H-pyrazolo[4,3-c]quinolines researchgate.net |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenylhydrazine | Schiff Base | Intramolecular cyclization to pyrazolo[3,4-b]quinolines rsc.org |

The Wittig reaction provides an efficient method for converting the aldehyde group of this compound into a carbon-carbon double bond, leading to the formation of styryl derivatives. These derivatives are of interest due to their extended conjugation and potential applications in materials science and medicinal chemistry.

The reaction of 4-chloroquinoline-3-carbaldehyde with benzylic ylides is a key step in the synthesis of (E)-3-styryl-4-quinolones. researchgate.net This transformation is generally efficient and tolerant of various substituents on the benzylic ylide. The resulting styrylquinolines possess a trans-configuration of the double bond.

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.org This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an aldehyde with an amine, followed by its in-situ reduction to the corresponding amine. youtube.com

While specific examples utilizing this compound are not extensively documented, the general principles of reductive amination are applicable. The reaction would proceed by treating the aldehyde with a primary or secondary amine in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are known for their selectivity in reducing iminium ions in the presence of aldehydes. youtube.com More recently, iron-catalyzed reductive aminations have been developed, showing good tolerance for functional groups, including halogens on aromatic rings. nih.gov This suggests that the reductive amination of this compound with various amines is a feasible strategy for generating a library of 3-(aminomethyl)-6-bromo-4-chloroquinoline derivatives.

Table 2: Common Reagents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, commonly used for a wide range of substrates. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective but toxic; selective for iminium ions over carbonyls at neutral pH. youtube.com |

| Catalytic Hydrogenation (H₂/Catalyst) | A classic method, though may affect other reducible functional groups. |

Beyond the formation of simple imines, the aldehyde functionality of this compound can participate in other important condensation reactions. One notable example is a one-pot base-promoted conjugate addition-elimination reaction with methyl mercaptoacetate (B1236969). researchgate.net In this process, the initial condensation is followed by a subsequent cyclization, leading to the formation of a thieno[3,2-c]quinoline ring system. researchgate.net

Additionally, the Knoevenagel condensation offers a pathway to form new carbon-carbon bonds. wikipedia.org This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malonic acid or ethyl acetoacetate) in the presence of a weak base. wikipedia.orgorganic-chemistry.org The product is typically an α,β-unsaturated derivative. While not specifically reported for this compound, its aldehyde group is expected to be reactive under Knoevenagel conditions.

Halogen-Directed Reactivity at Positions 4 and 6

The presence of chloro and bromo substituents on the quinoline core at positions C-4 and C-6, respectively, imparts distinct reactivity to the molecule, allowing for selective functionalization through reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

The chlorine atom at the C-4 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen and the adjacent carbaldehyde group, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The β-chloro-vinylcarbonyl nature of the C-4 chloro and C-3 carbaldehyde arrangement further increases the activation of the C4-Cl bond. nih.gov

This high reactivity at C-4 allows for the selective displacement of the chloride ion by a variety of nucleophiles. For example, in the synthesis of 6-bromo-4-iodoquinoline, the chloro group at C-4 of 6-bromo-4-chloroquinoline (B1276899) is readily substituted by iodide using sodium iodide in acetonitrile. atlantis-press.comresearchgate.net

Furthermore, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, a lack of selectivity is observed, with substitution occurring at the C-4 chloro position as well as the C-6 and C-8 bromo positions. nih.gov This indicates that the C-4 position is highly susceptible to reactions that proceed via oxidative addition, a key step in many cross-coupling cycles. This high reactivity at C-4 provides a valuable handle for introducing a wide range of substituents at this position.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-methoxyquinoline-3-carbaldehyde |

| Phenylhydrazine |

| Pyrazolo[3,4-b]quinoline |

| 4-Chloroquinoline-3-carbaldehyde hydrazone |

| 1H-Pyrazolo[4,3-c]quinoline |

| 4,6,8-Triarylquinoline-3-carbaldehyde |

| 4-Fluoroaniline |

| 4,6,8-Triaryl-3-((4-fluorophenyl)amino)-N-(quinolin-3-yl)methylene |

| (E)-3-Styryl-4-quinolone |

| Sodium triacetoxyborohydride |

| Sodium cyanoborohydride |

| 3-(Aminomethyl)-6-bromo-4-chloroquinoline |

| Methyl mercaptoacetate |

| Thieno[3,2-c]quinoline |

| Malonic acid |

| Ethyl acetoacetate |

| 6-Bromo-4-iodoquinoline |

| Sodium iodide |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound serves as an excellent substrate for such transformations. acs.orgnih.gov The Suzuki-Miyaura reaction, in particular, is widely used to couple organohalides with organoboron compounds using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

In the context of substituted quinolines, the Suzuki-Miyaura coupling enables the introduction of various aryl and vinyl groups onto the quinoline core. Research on the related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, demonstrated that it readily undergoes Suzuki-Miyaura cross-coupling with arylboronic and arylvinylboronic acids. nih.gov These reactions typically employ a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base like potassium carbonate, often in a dioxane-water solvent system. nih.govmdpi.com The reaction's utility has been showcased in the synthesis of various biologically relevant compounds and functional materials. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Arylboronic Acid / Arylvinylboronic Acid |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | Dioxane/Water or Toluene |

| Temperature | 80-100 °C |

C-Br Bond Reactivity

The carbon-bromine (C-Br) bond at the 6-position of the quinoline ring is a primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. Generally, the reactivity of aryl halides in such reactions follows the order I > Br > Cl. nih.gov Consequently, the C-Br bond is typically more susceptible to reacting with the Pd(0) catalyst than the C-Cl bond. nih.gov This preferential reactivity is foundational for developing selective functionalization strategies, allowing for transformations at the C-6 position while preserving the chlorine at C-4 for subsequent reactions. This reactivity has been exploited in the development of novel human CC chemokine receptor 8 (CCR8) antagonists starting from bromo-naphthalene precursors. nih.gov

C-Cl Bond Reactivity and Selective Transformations

While the C-Br bond is generally more reactive, the carbon-chlorine (C-Cl) bond at the 4-position of this compound is also highly activated. nih.gov Its position on the quinoline ring, analogous to a β-chloro-vinylcarbonyl system, enhances its susceptibility to nucleophilic substitution and metal-catalyzed reactions. nih.gov Research involving the similar 6,8-dibromo-4-chloroquinoline-3-carbaldehyde found that selective coupling at the bromine positions was challenging, as the C-4 chloro atom also participated in the reaction, leading to the formation of 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov This indicates that achieving selective transformation at either the C-Br or C-Cl bond requires careful optimization of reaction conditions, including the choice of catalyst, ligands, and temperature. nih.govresearchgate.net The development of specific catalysts has become crucial for enabling the use of less reactive chloroarenes in these coupling reactions for economic reasons. researchgate.net

Regioselective Functionalization and Multi-Component Reactions (MCRs)

The distinct reactivity of the different positions on the this compound molecule allows for regioselective functionalization, a strategy to modify a specific region of a molecule in the presence of other potentially reactive sites. mdpi.comnih.gov This control is paramount for the efficient synthesis of complex molecular architectures.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly efficient in organic synthesis. taylorandfrancis.com These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. taylorandfrancis.comwindows.net 2-Chloroquinoline-3-carbaldehydes are valuable substrates for MCRs. For instance, an efficient one-pot, three-component reaction involving 2-chloroquinoline-3-carbaldehydes, 6-aminouracils, and cyclic methylene active compounds has been developed to synthesize novel functionalized 4H-pyrano[2,3-b]quinoline derivatives. researchgate.net Such strategies highlight the utility of the aldehyde group in concert with the reactive halogen sites to build complex heterocyclic systems. researchgate.netrsc.org

Table 2: Example of a Three-Component Reaction

| Component 1 | Component 2 | Component 3 | Product Class |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | 6-Aminouracil | Dimedone | 4H-Pyrano[2,3-b]quinoline |

Synthesis of Fused and Hybrid Heterocyclic Systems

This compound is a key building block for the synthesis of fused and hybrid heterocyclic systems, which are prevalent in medicinal chemistry and materials science. researchgate.netglobethesis.com The aldehyde functional group serves as a handle for condensation and cyclization reactions, while the halogenated positions provide sites for annulation via cross-coupling or substitution reactions.

For example, derivatives of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde have been used to synthesize novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines. researchgate.net This involves an initial reaction at the aldehyde, followed by palladium-catalyzed intramolecular C-N bond formation. In another synthetic route, the same precursor reacts with methyl mercaptoacetate in a one-pot conjugate addition–elimination and cyclization to afford a thieno[3,2-c]quinoline system, which can be further derivatized using Suzuki-Miyaura reactions. researchgate.net These examples demonstrate how the multiple reactive sites of the starting material can be sequentially or concertedly utilized to construct elaborate, fused polycyclic aromatic systems. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. nih.govnih.gov DFT methods are routinely employed to investigate the properties of quinoline (B57606) derivatives. dergipark.org.tr Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide reliable results for the geometry and electronic structure of similar heterocyclic compounds. dergipark.org.trresearchgate.net

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Energy Gap)

The first step in a computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. dergipark.org.tr For 6-Bromo-4-chloroquinoline-3-carbaldehyde, this process would likely confirm a largely planar structure due to the aromatic quinoline core.

A crucial aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.tr

| Parameter | Description | Typical Calculated Value (Illustrative) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.8 to -3.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | ~ 3.75 eV dergipark.org.tr |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are highly effective at predicting spectroscopic parameters, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. dergipark.org.trresearchgate.net Theoretical predictions can help assign complex spectra and confirm molecular structures. For this compound, calculations would predict distinct signals for the aromatic protons and carbons, with the chemical shifts influenced by the electronegative halogen and aldehyde substituents.

| Atom | Predicted ¹H Shift Range (ppm) | Predicted ¹³C Shift Range (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 10.3 - 10.4 | 187 - 189 |

| Aromatic Protons/Carbons | 7.5 - 9.0 | 120 - 150 |

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. dergipark.org.tr The calculated frequencies correspond to specific vibrational modes, such as stretching and bending of bonds. Potential Energy Distribution (PED) analysis is often used to make unambiguous assignments of these modes. For the title compound, characteristic frequencies would include C-H stretching in the aromatic region (3000–3100 cm⁻¹), skeletal C=C and C=N vibrations of the quinoline ring (1200–1600 cm⁻¹), and vibrations corresponding to the C-Cl and C-Br bonds at lower wavenumbers. dergipark.org.tr

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. An MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and correspond to sites susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group.

Positive Regions (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. These are typically found around the hydrogen atoms.

The MEP map is a valuable tool for predicting intermolecular interactions and understanding chemical reactivity. dergipark.org.tr

Theoretical Descriptors of Pharmacological Activity (e.g., Aromaticity)

Computational methods can calculate various descriptors that correlate with a molecule's potential pharmacological activity. Aromaticity is one such fundamental property that influences molecular stability and interaction capabilities, such as π-π stacking with biological targets. acs.org

For quinoline systems, the aromaticity of the fused benzene (B151609) and pyridine (B92270) rings can be quantified using descriptors like the Nucleus-Independent Chemical Shift (NICS). NICS calculations typically show that the benzene portion of the quinoline core possesses a higher degree of aromaticity than the pyridine portion. The presence of substituents, such as the bromo, chloro, and carbaldehyde groups, modulates the electron distribution and can subtly alter the aromatic character of both rings, which in turn can influence the molecule's biological interactions.

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Quinolone-based compounds are well-known inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and DNA topoisomerase IV, making these enzymes prime targets for docking studies. nih.govnih.gov

DNA Topoisomerase IV Interactions

DNA topoisomerase IV is an essential bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial agents. researchgate.net A hypothetical molecular docking study of this compound with DNA topoisomerase IV would aim to identify the most stable binding pose and characterize the key intermolecular interactions.

The compound would likely bind within the ATP-binding pocket of the enzyme. The predicted interactions would be crucial for understanding its inhibitory potential. Based on docking studies of similar inhibitors, the following interactions could be anticipated: mdpi.com

Hydrogen Bonding: The nitrogen atom in the quinoline ring and the oxygen of the carbaldehyde group could act as hydrogen bond acceptors, forming interactions with key amino acid residues in the active site, such as asparagine or aspartate.

Halogen Bonding: The chlorine and bromine atoms could participate in halogen bonds, a type of non-covalent interaction that can contribute significantly to binding affinity.

π-π Stacking: The planar aromatic quinoline ring system could engage in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket.

| Molecular Moiety | Potential Interaction Type | Possible Interacting Residues |

|---|---|---|

| Quinoline Nitrogen | Hydrogen Bond Acceptor | Asn, Asp, Ser |

| Carbaldehyde Oxygen | Hydrogen Bond Acceptor | Arg, Lys |

| Quinoline Ring | π-π Stacking / Hydrophobic | Tyr, Phe, Trp |

| Chlorine/Bromine Atoms | Halogen Bonding / Hydrophobic | Gly, Ala, Leu |

These computational predictions provide a detailed, albeit theoretical, framework for understanding the chemical nature and potential biological activity of this compound, guiding further experimental validation and development.

Methionine Aminopeptidase 1 Interactions

Computational studies investigating the direct interaction of this compound with Methionine Aminopeptidase 1 (MetAP1) are not extensively detailed in the available research. However, molecular modeling and docking studies on analogous quinoline-based compounds provide significant insights into the potential binding mechanisms with this enzyme, particularly from pathogenic organisms like Leishmania donovani (LdMetAP1). nih.govnih.gov

MetAP1 is a crucial metalloprotease for the survival of various pathogens, making it an attractive target for drug discovery. nih.govresearchgate.net Computational analyses of other quinoline-carbaldehyde derivatives and quinoline-based hybrids have shown that they can act as inhibitors by binding to the catalytic active site of LdMetAP1. nih.govnih.gov Molecular docking simulations suggest that these compounds occupy both the catalytic and substrate-binding sites. nih.gov

The primary interactions stabilizing the enzyme-inhibitor complex are identified as hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net For instance, studies on novel quinoline-carbaldehyde inhibitors, specifically compounds designated as HQ14 and HQ15, revealed that they compete with the substrate for binding to the active site. nih.gov Structural studies highlighted that the binding modes of these quinoline derivatives can differ between the pathogen's enzyme (LdMetAP1) and the human homolog (HsMetAP1), providing a basis for selective inhibition. nih.gov The selectivity is thought to be influenced by interactions with non-catalytic residues, such as a unique Threonine residue in LdMetAP1. nih.gov These findings demonstrate the general feasibility of using the quinoline scaffold to selectively target the catalytic activity of MetAP1. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Data

Structure-Activity Relationship (SAR) and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For quinoline derivatives, methodologies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been extensively applied to elucidate the key structural features required for various biological activities, including antimalarial and anticancer effects. nih.govnih.govmdpi.comtandfonline.com

These computational models provide detailed insights by mapping the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecules. nih.govtandfonline.com The resulting contour maps highlight regions where modifications to the quinoline scaffold would likely enhance or diminish biological activity.

For antimalarial activity, 3D-QSAR studies on large datasets of quinoline analogues have been performed to design novel derivatives. nih.govtandfonline.com CoMFA and CoMSIA models have demonstrated high predictive ability. nih.govmdpi.comtandfonline.com Analysis of the contour maps from these studies reveals several key SAR insights:

Steric Factors : The models often show that bulky substituents are favored at certain positions, such as C2 and C4 of the quinoline ring, suggesting these groups may occupy a large hydrophobic pocket in the target protein. tandfonline.comnih.gov Green polyhedra in the steric maps indicate where bulkier groups enhance activity. nih.gov

Electrostatic Factors : The electrostatic contour maps indicate regions where electron-donating or electron-withdrawing groups are preferred. nih.gov For example, red contours might indicate that an electron-rich group (negative potential) is favorable for activity, while blue contours suggest an electron-poor group (positive potential) is beneficial. nih.gov

Hydrogen Bonding : CoMSIA models incorporate hydrogen bond donor and acceptor fields, identifying specific sites where such interactions are critical for binding affinity.

In the context of anticancer activity, 3D-QSAR models have been developed for quinoline derivatives as topoisomerase-II inhibitors. nih.govtandfonline.com The CoMFA and CoMSIA models generated showed high statistical significance and predictive power. nih.govtandfonline.com The information from these models can be used to guide the design of new, more potent inhibitors by indicating the precise structural modifications needed to optimize interactions with the target enzyme. nih.govtandfonline.com

The statistical robustness of these models is crucial for their predictive power. Key statistical parameters from representative QSAR studies on quinoline derivatives are summarized below.

| Model | Dataset/Activity | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | Antimalarial (178 compounds) | 0.677 | 0.969 | - | nih.govtandfonline.com |

| CoMSIA | Antimalarial (178 compounds) | 0.741 | 0.962 | - | nih.govtandfonline.com |

| CoMFA | Anticancer (31 compounds) | 0.592 | 0.966 | - | nih.govtandfonline.com |

| CoMSIA | Anticancer (31 compounds) | 0.533 | 0.985 | - | nih.govtandfonline.com |

| CoMFA | Antimalarial (349 compounds) | >0.5 | - | 0.878 | mdpi.com |

| CoMSIA | Antimalarial (349 compounds) | >0.5 | - | 0.876 | mdpi.com |

Biological and Pharmacological Applications of Quinoline 3 Carbaldehydes

Anticancer Activity Research

Quinoline (B57606) derivatives are widely investigated as potential anticancer agents, demonstrating various mechanisms of action including the inhibition of cell growth, induction of programmed cell death (apoptosis), and interference with key signaling pathways. researchgate.net

Inhibition of Cancer Cell Growth, Invasion, and Migration

Research has shown that various derivatives of quinoline-3-carbaldehyde exhibit significant antiproliferative activity against a range of human cancer cell lines. These compounds have been observed to inhibit cancer cell growth in a manner that is dependent on both dose and time. researchgate.net

For instance, certain quinoline-3-carboxylate derivatives have demonstrated potent activity against the MCF-7 breast cancer cell line and the K562 leukemia cell line, with some compounds showing higher efficacy than standard anticancer drugs. nih.gov Specifically, compounds designated as 4m and 4n recorded an IC50 value of 0.33μM against MCF-7 cells, while compounds 4k and 4m showed an IC50 value of 0.28μM against K562 cells. nih.gov

Similarly, novel quinoline-3-carbaldehyde hydrazones have been evaluated for their effects on pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancer cell lines. mdpi.com One of the most potent derivatives in this series, 5e , displayed IC50 values ranging from 1.23 to 1.49 µM across these cell lines. mdpi.com Other studies have identified quinoline derivatives with strong inhibitory effects against HeLa (cervical cancer), C6 (glioblastoma), and HT29 (adenocarcinoma) cell lines. nih.gov A novel series of quinoline derivatives of combretastatin (B1194345) A-4 also showed significant antiproliferative activities, with one compound, 12c , exhibiting IC50 values between 0.010 to 0.042 µM against MCF-7, HL-60, HCT-116, and HeLa cell lines. nih.gov

Induction of Apoptosis

A key mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov A deficiency in apoptosis is a hallmark of cancer, allowing cells to proliferate uncontrollably. researchgate.net

Studies on various quinoline derivatives have confirmed their ability to trigger apoptotic pathways. For example, the anticancer activity of certain quinoline-3-carboxylate derivatives was found to occur through the up-regulation of intrinsic apoptosis pathways. nih.gov Another novel synthetic quinoline derivative, DFIQ, was shown to induce cell death in non-small-cell lung cancer (NSCLC) models by inducing apoptotic protein cleavage and DNA damage. nih.gov Similarly, a derivative known as PQ1 was found to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9, which are crucial proteins in the extrinsic and intrinsic apoptotic pathways, respectively. researchgate.net The evaluation of benzo- and tetrahydrobenzo-[h]quinoline derivatives also demonstrated that the most cytotoxic compounds were potent inducers of apoptosis in A549 lung cancer cells. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in cell growth and proliferation; its overexpression or mutation is common in many cancers. nih.gov Quinoline and quinazoline (B50416) derivatives are recognized as intracellular inhibitors of EGFR kinase. nih.govresearchgate.net

Research has focused on designing and optimizing quinoline-based compounds to act as potent EGFR inhibitors. nih.govresearchgate.net One study synthesized a series of quinoline-3-carboxamides (B1200007) and identified several potent inhibitors, with the thiophene (B33073) derivative 6b showing an EGFR IC50 value of 0.49 µM. nih.gov Another study designed quinoline-based compounds as dual-target inhibitors of both EGFR and HER-2. nih.govrsc.org In this series, compound 5a emerged as a highly effective dual inhibitor, with an IC50 value of 71 nM against EGFR, outperforming the reference drug erlotinib (B232) (IC50 = 80 nM). nih.govrsc.org

DNA Binding and Intercalation

One of the mechanisms contributing to the antiproliferative effects of quinoline compounds is their ability to interact with DNA. mdpi.com Quinoline derivatives that can intercalate into the DNA structure are of growing interest in the development of new anticancer drugs. researchgate.net

DNA intercalating agents position themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Computational and spectroscopic studies have been used to investigate these interactions. Docking studies performed on a series of benzo- and tetrahydrobenzo-[h]quinoline derivatives suggested they can act as DNA-intercalating agents. nih.gov Spectroscopic analysis of these compounds with calf thymus DNA (CT-DNA) confirmed their interaction, with one compound in the series exhibiting the most potent DNA intercalating effects. nih.gov In-silico studies of 2,4-disubstituted quinoline-3-carboxylic acid derivatives also support their interaction with the minor groove of B-DNA. researchgate.net

Antimicrobial Properties

In addition to their anticancer potential, quinoline derivatives have been extensively studied for their antimicrobial activities. nih.gov The emergence of antimicrobial resistance has necessitated the discovery of new agents to combat pathogenic microorganisms. researchgate.net

Antibacterial Activity (e.g., against Staphylococcus epidermidis, MRSA)

Derivatives of quinoline-3-carbaldehyde have shown promise as antibacterial agents, particularly against Gram-positive pathogens. researchgate.net Methicillin-resistant Staphylococcus aureus (MRSA) is a significant cause of infections and has become a major focus of research. nih.govnih.gov

Several studies have reported the synthesis of quinoline derivatives with notable anti-MRSA activity. One series of quinoline-3-carboxamide (B1254982) derivatives showed activity against MRSA, with compound 5b having a minimum bactericidal concentration (MBC) of 3.79 mM. lookchem.com Another study synthesized a series of fluoroquinolone derivatives, with compound 29 proving to be a potent MRSA inhibitor with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against two different MRSA strains. nih.gov Furthermore, an indolo[3,2-b]quinoline analog, compound 23 , also demonstrated potent anti-MRSA activity with an MIC value of 2 µg/mL. nih.gov

Biofilm Eradication

Currently, there is no specific research data available in the scientific literature detailing the application or efficacy of 6-Bromo-4-chloroquinoline-3-carbaldehyde in biofilm eradication.

Metal(II) Cation-Dependent Mechanisms

There is no specific information available in the scientific literature regarding the metal(II) cation-dependent mechanisms of this compound.

Synergy with Phytochemicals

Scientific literature does not currently provide specific data on the synergistic effects of this compound with phytochemicals.

Antifungal Activity

While various quinoline derivatives have been investigated for antifungal properties, there is no specific research available that details the antifungal activity of this compound. nih.gov

Antiviral Activity (e.g., Anti-HIV, COVID-19)

There is currently no specific data in the scientific literature concerning the antiviral activity of this compound, including its potential efficacy against HIV or COVID-19. General studies have noted antiviral properties among the broader class of quinoline compounds. nih.gov

Antimalarial Activity

The quinoline core is foundational to many antimalarial drugs. nih.gov However, specific studies detailing the antimalarial activity of this compound are not present in the available scientific literature.

β-Hematin Inhibition

Inhibition of β-hematin formation is a key mechanism for many quinoline-based antimalarial drugs. There is no specific research available that investigates the β-hematin inhibition potential of this compound.

Antiparasitic and Anti-Leishmanial Activities

No specific studies detailing the antiparasitic or anti-leishmanial activities of this compound have been identified. Research in this area for related quinoline compounds is extensive, but these findings cannot be directly attributed to the subject compound.

Anti-inflammatory and Antioxidant Properties

There is no available research data on the anti-inflammatory or antioxidant properties of this compound.

Central Nervous System (CNS) Activity

Scientific literature does not currently contain information regarding the central nervous system activity of this compound.

Other Pharmacological Activities

No specific research has been found concerning other pharmacological activities of this compound, including anti-arrhythmic, antihypertensive, anti-convulsant, antitubercular, anthelmintic, cardiotonic, or analgesic effects.

Drug Discovery and Development Potential

While this compound is commercially available and has been mentioned as a potential intermediate in the synthesis of other compounds, there is a lack of published research on its direct application in drug discovery and development. A patent has noted its use as a starting material in the creation of fused ring compounds with potential PI3K inhibitory activity, but no biological data for this compound itself was provided. google.com

Design of Novel Therapeutic Compounds

There are no specific studies available that focus on the use of this compound in the design of novel therapeutic compounds.

Lead Molecule Development

Information regarding the development of this compound as a lead molecule is not present in the current body of scientific literature.

Q & A

Basic Research Questions

Q. What are the key spectroscopic and crystallographic techniques for characterizing 6-Bromo-4-chloroquinoline-3-carbaldehyde?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aldehyde proton (δ ~10 ppm) and aromatic/heterocyclic carbons. Compare chemical shifts with analogous quinoline derivatives (e.g., 6-Bromo-4-chloroquinoline, δ values for Br/Cl substituents) .

- X-ray Crystallography : For unambiguous structural confirmation, employ single-crystal X-ray diffraction. Use SHELXL for refinement, leveraging its robustness in handling halogenated compounds. Reference the crystal data parameters (e.g., R factor < 0.05, data-to-parameter ratio > 15) from related chromene-carbaldehyde structures .

Q. What synthetic routes are documented for quinoline-3-carbaldehyde derivatives?

- Methodological Answer :

- Vilsmeier-Haack Reaction : Apply this method to introduce the aldehyde group at the 3-position of the quinoline ring. Optimize conditions (e.g., POCl/DMF stoichiometry) based on yields reported for 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (70–85% yield at 80°C) .

- Halogenation Strategies : Bromination/chlorination at specific positions (e.g., 4 and 6) can be guided by steric and electronic effects, as seen in 6-Bromo-4-chloroquinoline synthesis (CAS 65340-70-7) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess susceptibility to Suzuki-Miyaura coupling. Compare with brominated quinoline derivatives (e.g., 6-Bromo-4-chloroquinoline, InChI Key: KJILYZMXTLCPDQ-UHFFFAOYSA-N) to identify reactive sites .

- Solvent Effects : Simulate polarizable continuum models (PCM) to evaluate solvent impact on reaction barriers, referencing dielectric constants from similar aldehyde-containing heterocycles .

Q. How should researchers address contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Systematic Parameter Screening : Vary catalysts (e.g., Pd(PPh) vs. PdCl), bases (KCO vs. CsCO), and solvents (THF vs. DMF) to identify optimal conditions. Use fractional factorial design to minimize experimental runs .

- Statistical Analysis : Apply bootstrapping or ANOVA to assess significance of yield variations, as demonstrated in longitudinal studies of reaction reproducibility .

Q. What strategies mitigate degradation during storage of halogenated quinoline-carbaldehydes?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests under varying temperatures (4°C, 25°C) and humidity (0–80% RH). Monitor aldehyde oxidation via HPLC-MS, referencing protocols for 4-Bromo-2-chlorophenylacetic acid (degradation <5% at 0–6°C) .

- Inert Atmosphere Storage : Use argon-purged vials with molecular sieves, as recommended for boronic acid derivatives (e.g., 2-Bromo-6-chlorophenylboronic acid) .

Safety and Experimental Design

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Waste Management : Segregate halogenated waste and collaborate with certified disposal agencies, as outlined for 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators, adhering to guidelines for bromochlorophenol derivatives .

Data Interpretation and Reproducibility

Q. How can crystallographic data from related compounds inform refinement of this compound structures?

- Methodological Answer :

- Isostructural Analysis : Compare unit cell parameters (e.g., Z-value, space group) with 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde (monoclinic, P2/c) to identify common packing motifs .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling twinning, as validated in high-resolution macromolecular studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.